Org 6216; Rimexel

Description

Overview of Org 6216 as a Glucocorticoid Agent in Research

Org 6216, scientifically known as Rimexolone, is a synthetic glucocorticoid steroid agent characterized by its anti-inflammatory activity. medchemexpress.com In academic research, it is investigated for its ability to suppress inflammatory responses that arise from various mechanical, chemical, or immunological stimuli. drugbank.comvisioninstitutecanada.com The fundamental mechanism of action for Rimexolone, like other corticosteroids, involves its role as a glucocorticoid receptor agonist. drugbank.com Its anti-inflammatory effects are understood to stem from the inhibition of phospholipase A2 inhibitory proteins, known as lipocortins. This action, in turn, controls the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by inhibiting arachidonic acid. drugbank.compatsnap.com

Through its binding to the glucocorticoid receptor, Rimexolone influences genetic transcription, leading to the modulation of proteins involved in the inflammatory cascade. drugbank.com This process results in the inhibition of edema, cellular infiltration, capillary dilatation, and fibroblastic proliferation associated with inflammation. drugbank.comvisioninstitutecanada.com Research models have demonstrated that Rimexolone exhibits a prolonged anti-inflammatory action and enhanced persistence at the site of application with minimal systemic effects. medchemexpress.com

Historical Context of Glucocorticoid Research Relevant to Org 6216

The academic pursuit of glucocorticoids, which provides the foundation for the development of synthetic compounds like Org 6216, has a rich history. The medicinal journey of corticosteroids began in 1930 with studies demonstrating that extracts from animal adrenal cortex could counteract adrenal failure in humans. researchgate.netnih.gov By 1940, researchers had distinguished between two categories of corticosteroids: those affecting sodium and fluid retention and those that counteracted shock and inflammation. nih.govclinexprheumatol.org A critical structural determinant for anti-inflammatory activity was identified as the oxygenation at the C11 position on the steroid skeleton. nih.govclinexprheumatol.org

A pivotal moment in glucocorticoid research occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, heralding the therapeutic application of these compounds in medicine. nih.govresearchgate.net This discovery opened the door to widespread research and clinical use, with oral and intra-articular administration of cortisone and hydrocortisone (B1673445) beginning in 1950-51. researchgate.netnih.gov The period between 1954 and 1958 saw the introduction of six new synthetic steroids for systemic anti-inflammatory therapy. nih.govclinexprheumatol.org This era of intense research and development by the pharmaceutical industry aimed to create potent anti-inflammatory and immunosuppressive compounds. researchgate.net The evolution of synthetic glucocorticoids has continued, focusing on refining molecular structures to enhance therapeutic actions, which is the scientific context from which specialized steroids like Rimexolone emerged.

Scope and Significance of Academic Research on Org 6216

Academic research on Org 6216 (Rimexolone) has been significant in the field of ocular inflammation. Studies have been designed to rigorously evaluate its efficacy and compare its performance against both placebos and other anti-inflammatory agents. This research is crucial for understanding its relative potency and therapeutic potential within the glucocorticoid class.

A key area of investigation has been its use in the context of postoperative inflammation. In a multicenter, randomized, placebo-controlled, double-masked study, Rimexolone was found to be an effective agent for topical use following cataract surgery. nih.gov The research demonstrated that Rimexolone markedly decreased the mean inflammation severity scores compared to a placebo. nih.gov Furthermore, a significantly higher percentage of patients treated with Rimexolone showed a complete absence of anterior chamber inflammation. nih.gov

| Metric | Rimexolone Group | Placebo Group | Statistical Significance |

| Reduction in Inflammation Severity | Markedly decreased | Less decrease | Statistically significant |

| Patients with No Anterior Chamber Inflammation | Significantly higher percentage | Lower percentage | Statistically significant |

| A summary of findings from a placebo-controlled study on Rimexolone's efficacy in post-surgical ocular inflammation. nih.gov |

Further comparative studies have been conducted to position Rimexolone's efficacy relative to other established treatments. One prospective, randomized, double-masked study compared it with another topical steroid, prednisolone (B192156), and a non-steroidal anti-inflammatory agent, ketorolac (B1673617) tromethamine, after cataract extraction. nih.gov The results provided a nuanced view of its performance, showing that while control of anterior chamber cells did not differ significantly among the groups, surface inflammation was lowest with prednisolone. nih.gov

| Agent | Control of Anterior Chamber Cells (p=0.165) | Control of Anterior Chamber Flare (p=0.008) | Control of Surface Inflammation (p=0.002) |

| Rimexolone | No significant difference | Intermediate | Intermediate |

| Prednisolone | No significant difference | Higher | Lowest |

| Ketorolac Tromethamine (NSAID) | No significant difference | Lowest | Higher |

| Comparative efficacy of anti-inflammatory agents in a post-cataract extraction study. nih.gov |

In animal models, research has highlighted specific properties of Rimexolone, such as its prolonged anti-inflammatory action in mice with antigen-induced arthritis. medchemexpress.com These preclinical studies are vital for characterizing the unique attributes of the compound and guiding further investigation. The significance of this body of research lies in its contribution to a deeper understanding of glucocorticoid action and the development of targeted anti-inflammatory therapies.

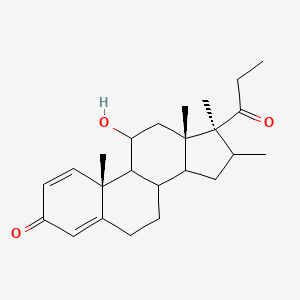

Structure

3D Structure

Properties

Molecular Formula |

C24H34O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1 |

InChI Key |

QTTRZHGPGKRAFB-QWTDFWKNSA-N |

Isomeric SMILES |

CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C |

Canonical SMILES |

CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Org 6216

Downstream Cellular and Molecular Pathways Modulated by Org 6216

Gene Expression Regulation

The primary molecular action of Org 6216 culminates in the regulation of gene expression. As a glucocorticoid receptor agonist, its anti-inflammatory effects are thought to be mediated through changes in the transcription of genes involved in the inflammatory cascade. drugbank.com

This regulation occurs through two principal mechanisms:

Transactivation: The Org 6216-GR complex binds to positive GREs, leading to an increase in the expression of anti-inflammatory proteins. A key example is the upregulation of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, an enzyme critical for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com

Transrepression: The complex can repress the expression of pro-inflammatory genes. This can occur through direct binding to negative GREs or, more commonly, through protein-protein interactions where the activated GR interferes with the function of other transcription factors, such as NF-κB and AP-1, which are master regulators of the inflammatory response. preprints.orgnih.govyoutube.com

The net effect of Org 6216 is a dampening of the inflammatory response by simultaneously upregulating anti-inflammatory genes and downregulating pro-inflammatory ones. While the general pathways, such as the inhibition of prostaglandin and leukotriene biosynthesis, are well-understood for glucocorticoids, a detailed, genome-wide analysis of the specific genes regulated by Org 6216 in different cell types is not yet fully characterized in the scientific literature.

Non-genomic Actions of the Glucocorticoid Receptor in the Context of Org 6216

Beyond its classical genomic effects, Org 6216 (Rimexolone) participates in non-genomic signaling pathways, which are characterized by their rapid onset and independence from gene transcription and protein synthesis. nih.gov These actions are initiated through interactions with glucocorticoid receptors (GR) located in the cytoplasm or bound to the cell membrane. nih.govfrontiersin.org In the context of Org 6216, these rapid effects have been particularly noted in immune cells, contributing to its anti-inflammatory and immunomodulatory profile. nih.gov

Research on human CD4+ T-cells demonstrates that Org 6216 can induce rapid, non-genomic effects by suppressing key signal transduction pathways. nih.gov When CD4+ T-cells were pre-incubated with Org 6216 for as little as 10 minutes, a significant impairment in the phosphorylation of several critical signaling proteins was observed. nih.gov This suggests a mechanism that does not rely on the slower process of altering gene expression.

The primary non-genomic actions identified for Org 6216 involve the modulation of kinase cascades that are crucial for T-cell activation, proliferation, and cytokine production. Specifically, Org 6216 has been shown to rapidly suppress the phosphorylation of:

Akt (Protein Kinase B): A central kinase in pathways that promote cell survival and proliferation.

p38 MAP Kinase: A key component of the MAP kinase signaling pathway involved in inflammatory responses.

ERK (Extracellular signal-regulated kinase): A kinase that regulates cell division and differentiation.

These inhibitory effects on signaling pathways were shown to be mediated through the glucocorticoid receptor, as they could be blocked by the GR antagonist RU486. nih.gov This confirms that even these rapid, non-genomic responses are initiated through specific receptor binding. The quick suppression of these signaling molecules is a key component of how Org 6216 exerts its anti-inflammatory effects, complementing the longer-term genomic actions. nih.gov

The table below summarizes the key findings from a study investigating the non-genomic effects of Org 6216 on human T-cell signaling pathways.

| Target Cell Type | Signaling Pathway Component | Observed Effect | Onset of Action | Receptor Dependence |

| Human CD4+ T-cells | Phosphorylation of Akt | Suppression | Rapid (within 10 minutes) | Glucocorticoid Receptor-mediated |

| Human CD4+ T-cells | Phosphorylation of p38 | Suppression | Rapid (within 10 minutes) | Glucocorticoid Receptor-mediated |

| Human CD4+ T-cells | Phosphorylation of ERK | Suppression | Rapid (within 10 minutes) | Glucocorticoid Receptor-mediated |

Preclinical and in Vitro Investigation of Org 6216

In Vitro Pharmacological Characterization

Org 6216, also known as rimexolone, demonstrates a notable binding affinity for the glucocorticoid receptor (GR) within human synovial tissue. nih.govnih.gov This binding to the cytosolic glucocorticoid receptor is a critical initial step for mediating its anti-inflammatory effects. The affinity of Org 6216 for this receptor is a key indicator of its potency. Studies have revealed that rimexolone possesses a high relative binding affinity for the glucocorticoid receptor, which is comparable to that of the potent synthetic glucocorticoid, dexamethasone (B1670325). nih.gov

When compared with other corticosteroids, Org 6216 exhibits a distinct binding profile. Its affinity for the glucocorticoid receptor is higher than that of dexamethasone. nih.gov Specifically, the non-fluorinated derivative rimexolone showed a binding affinity (with a relative binding affinity of 130) that was somewhat higher than that of dexamethasone (relative binding affinity of 100). nih.gov In contrast, potential metabolites of rimexolone, such as those hydroxylated at the C17 side-chain, displayed decreased binding affinities. nih.gov This suggests that the parent compound is the primary active agent.

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

|---|---|

| Org 6216 (Rimexolone) | 130 |

| Dexamethasone | 100 |

| Flunisolide | 190 |

In vitro investigations using chondrocytes, the cells responsible for cartilage maintenance, have explored the impact of Org 6216 on proteoglycan synthesis. Proteoglycans are essential components of the cartilage matrix. Some glucocorticoids can suppress the synthesis of these crucial molecules. However, studies have indicated that rimexolone may have a less inhibitory effect on chondrocyte proteoglycan synthesis. medchemexpress.com This characteristic suggests a potential for a cartilage-sparing effect.

Org 6216 has demonstrated significant anti-inflammatory properties in various cell culture models. medchemexpress.comnih.gov As a glucocorticoid, its anti-inflammatory actions are thought to involve the inhibition of phospholipase A2, which in turn controls the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. By binding to the glucocorticoid receptor, rimexolone influences genetic transcription related to these inflammatory pathways.

| Cellular Process | Effect of Org 6216 | Significance |

|---|---|---|

| Chondrocyte Proteoglycan Synthesis | Reduced inhibition compared to some other glucocorticoids | Potential for cartilage-sparing effects |

| Inflammatory Mediator Production | Inhibition | Suppression of the inflammatory response at a cellular level |

In Vitro Persistence and Localized Action

The chemical structure of Org 6216, also known as rimexolone, contributes to its notable persistence at the site of administration, leading to a localized and sustained anti-inflammatory effect. As a lipophilic corticosteroid, rimexolone exhibits enhanced tissue retention. This characteristic is believed to be a key factor in its prolonged action observed in preclinical models. nih.gov

Preclinical metabolism studies in rats, following intravenous administration of radiolabeled rimexolone, have shown that the compound and its metabolites are primarily excreted via the feces. drugbank.comfda.gov The metabolites of rimexolone have demonstrated lower activity than the parent drug, or are inactive, in human glucocorticoid receptor binding assays, highlighting the importance of the localized action of the parent compound. drugbank.comfda.gov This metabolic profile, combined with its lipophilicity, supports the principle of a targeted, local anti-inflammatory action with reduced potential for systemic effects.

In Vivo Preclinical Efficacy Studies

Evaluation in Animal Models of Arthritis

The therapeutic potential of Org 6216 (rimexolone) in the context of arthritis has been investigated in established preclinical animal models. These studies are crucial for determining the compound's efficacy in a biological system that mimics aspects of human arthritic disease.

Monoarticular antigen-induced arthritis in mice serves as a key model for evaluating the local anti-inflammatory effects of intra-articularly administered compounds. In this model, a single knee joint is induced to become inflamed, allowing for a focused assessment of the therapeutic agent on joint-specific pathologies. Studies have utilized this model to investigate the efficacy of Org 6216. nih.gov Male C57Black/6 mice, typically between 8-12 weeks old, are often used for these investigations. medchemexpress.com A single intra-articular injection of Org 6216 into the arthritic knee joint has been shown to produce a prolonged anti-inflammatory action, with suppression of inflammation lasting for at least 21 days. nih.gov

The anti-arthritic effects of Org 6216 have been demonstrated to be dose-dependent. In studies using the monoarticular antigen-induced arthritis model in mice, various doses of rimexolone were administered via intra-articular injection to assess the relationship between the amount of the compound and the extent of therapeutic effect. These investigations revealed that Org 6216 suppressed arthritis in a manner contingent on the administered dose. medchemexpress.com

| Dose of Org 6216 (µg/mouse) | Observation in Monoarticular Antigen-Induced Arthritis Model |

|---|---|

| 5 | Dose-ranging studies included this lower dose. |

| 25 | Part of the dose-response evaluation. |

| 50 | Included in the assessment of dose-dependent effects. |

| 150 | Significant prevention of osteophyte formation observed. medchemexpress.com |

| 250 | A higher dose used to establish the therapeutic range. |

| 450 | Demonstrated prolonged anti-inflammatory action and significant prevention of osteophyte formation. nih.govmedchemexpress.com |

A characteristic feature of the experimental arthritis model used in these preclinical studies is the formation of osteophytes, which are bony outgrowths that can develop in joints affected by arthritis. The intra-articular administration of Org 6216 was found to significantly prevent the formation of these osteophytes. nih.gov This protective effect was particularly noted at higher doses, specifically at 150 µg and 450 µg per mouse, in a dose-dependent manner. medchemexpress.com

A critical aspect of arthritis is the degradation of articular cartilage. Preclinical investigations have shown that Org 6216 exerts protective effects on cartilage in arthritic joints. In the monoarticular antigen-induced arthritis model, a severe suppression of chondrocyte proteoglycan (PG) synthesis in the patellar cartilage is typically observed. nih.gov Proteoglycans are essential components of the cartilage matrix, providing it with resilience and resistance to compression.

Investigation in Ocular Inflammation Models

The anti-inflammatory properties of Org 6216 (Rimexolone) have been evaluated in various preclinical models designed to simulate ocular inflammation. These investigations have been conducted both in vitro, using cell cultures, and in vivo, in animal models.

An in vitro study utilized human corneal epithelial cells to assess the ability of Rimexolone to inhibit the secretion of proinflammatory cytokines. arvojournals.org In this model, hypertonic media was used to stimulate the cells to release inflammatory mediators. Rimexolone was shown to be equipotent with dexamethasone in inhibiting the secretion of Interleukin-1ß (IL-1ß), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNFα). arvojournals.org The half-maximal inhibitory concentration (IC50) for this effect was less than 10nM for both compounds. arvojournals.org

Table 1: In Vitro Inhibition of Proinflammatory Cytokines by Rimexolone in Human Corneal Epithelial Cells

| Cytokine | Inhibitor | IC50 |

|---|---|---|

| IL-1ß | Rimexolone | <10nM |

| IL-6 | Rimexolone | <10nM |

| IL-8 | Rimexolone | <10nM |

| TNFα | Rimexolone | <10nM |

| IL-1ß | Dexamethasone | <10nM |

| IL-6 | Dexamethasone | <10nM |

| IL-8 | Dexamethasone | <10nM |

In vivo efficacy was demonstrated in a rabbit model of dry eye induced by inflammation of the lacrimal gland. arvojournals.org Inflammation was initiated by injecting the T-lymphocyte mitogen Concanavalin A into the gland, leading to clinically relevant signs of dry eye. arvojournals.org Topical administration of Rimexolone demonstrated a dose-dependent ability to restore tear breakup time (TBUT) and prevent corneal injury. arvojournals.org Significant efficacy in increasing TBUT was observed even at the lowest concentration tested (0.005%). arvojournals.org Furthermore, Rimexolone dose-dependently inhibited corneal staining, with concentrations between 0.01% and 0.1% achieving over 50% inhibition of dye uptake. arvojournals.org In this specific rabbit model, 0.1% Rimexolone was found to be more effective than 0.2% loteprednol etabonate. arvojournals.org

Table 2: In Vivo Efficacy of Rimexolone in a Rabbit Model of Lacrimal Gland Inflammation-Induced Dry Eye

| Parameter | Treatment Concentration | Outcome |

|---|---|---|

| Tear Breakup Time (TBUT) | 0.005% - 0.1% | Dose-dependent restoration towards baseline |

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamic studies have established that Org 6216 (Rimexolone) is a glucocorticoid receptor agonist. drugbank.comwikipedia.org Like other corticosteroids, its mechanism of action involves suppressing the inflammatory response to a wide range of inciting agents, whether they are mechanical, chemical, or immunological in nature. drugbank.comfda.govhpra.ie

The anti-inflammatory actions of corticosteroids are understood to involve the inhibition of multiple inflammatory processes. fda.govhpra.ie By binding to the glucocorticoid receptor, Rimexolone influences genetic transcription, which is thought to involve lipocortins, proteins that inhibit phospholipase A2. drugbank.com This action, in turn, controls the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting their precursor, arachidonic acid. drugbank.com

Preclinical assessments confirm that Rimexolone's pharmacodynamic effects include the inhibition of edema, cellular infiltration, capillary dilatation, and the proliferation of fibroblasts. drugbank.comfda.govhpra.ie It also suppresses the deposition of collagen and the formation of scar tissue associated with inflammation. drugbank.comfda.govhpra.ie Preclinical metabolism studies in rats have shown that following intravenous administration, the majority of the dose is excreted in the feces as Rimexolone and its metabolites. fda.govrxlist.com These metabolites have demonstrated lower activity than the parent drug or were inactive in human glucocorticoid receptor binding assays. fda.govhpra.ierxlist.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Org 6216 |

| Rimexolone |

| Dexamethasone |

| Loteprednol etabonate |

| Prednisolone (B192156) acetate (B1210297) |

| Concanavalin A |

| Interleukin-1ß (IL-1ß) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Tumor Necrosis Factor-alpha (TNFα) |

| Arachidonic acid |

| Prostaglandins |

| Leukotrienes |

Structure Activity Relationship Sar Studies of Org 6216

Elucidation of Molecular Features Governing Glucocorticoid Receptor Interactions

The affinity of Org 6216 and its metabolites for the glucocorticoid receptor is a key determinant of its biological activity. The non-fluorinated nature of Rimexolone is a significant structural feature. Studies have demonstrated that Org 6216 exhibits a notable binding affinity for the glucocorticoid receptor of human synovial tissue nih.gov.

The relative binding affinity (RBA) of Org 6216 is higher than that of the endogenous glucocorticoid, dexamethasone (B1670325), but lower than that of flunisolide nih.gov. The metabolic transformation of Org 6216 leads to a significant reduction in its receptor binding affinity. For instance, hydroxylation of the C17 side-chain results in metabolites with decreased binding affinity. Furthermore, the 6-hydroxy and 4,5-dihydro metabolites of Rimexolone show virtually no binding to the glucocorticoid receptor nih.gov. This rapid systemic metabolism into less active derivatives contributes to the high ratio of local to systemic effects observed with Org 6216 nih.gov.

The structural integrity of the steroid nucleus and specific substitutions are critical for maintaining high affinity. The introduction of hydroxyl groups or saturation of the A-ring in metabolites drastically reduces the binding potency, highlighting the importance of the parent molecule's conformation for effective receptor interaction.

Relative Binding Affinities of Org 6216 and Related Compounds for the Human Synovial Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |

|---|---|

| Org 6216 (Rimexolone) | 130 |

| Dexamethasone | 100 |

| Flunisolide | 190 |

| Metabolites of Rimexolone (hydroxylated at C17 side-chain) | Decreased affinity |

| 6-hydroxy metabolite of Rimexolone | Minimal to no binding |

| 4,5-dihydro metabolites of Rimexolone | Minimal to no binding |

Data sourced from Hochhaus & Moellmann, 1990. nih.gov

Computational Modeling and Ligand-Receptor Docking for Org 6216 and Analogs

A thorough literature search did not yield specific studies on the computational modeling and ligand-receptor docking of Org 6216 with the glucocorticoid receptor. While general molecular dynamics simulations and docking studies have been conducted for the glucocorticoid receptor with other ligands, specific in silico analyses for Rimexolone and its analogs are not publicly available at this time. Such studies would be valuable in providing a more detailed understanding of the specific amino acid interactions within the ligand-binding pocket that contribute to Org 6216's affinity and to rationally design novel derivatives.

Design and Synthesis of Org 6216 Derivatives for Enhanced Activity or Selectivity

Experimental Approaches to SAR Determination

The structure-activity relationships of glucocorticoids like Org 6216 are typically determined through a variety of experimental assays that measure the binding affinity of the compound to its receptor. These assays are crucial for quantifying the potency of a ligand and understanding how structural modifications affect its interaction with the target.

Commonly employed methods include competitive binding assays, which can be conducted using either whole cells or cytosolic fractions. In a typical whole-cell binding assay, intact cells are incubated with a radiolabeled glucocorticoid, such as [3H]dexamethasone, and varying concentrations of the unlabeled test compound (e.g., Org 6216) nih.govnih.gov. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity nih.gov. These assays can provide insights into the binding characteristics of a compound in a more physiologically relevant environment nih.govnih.gov.

Alternatively, binding assays can be performed on cytosolic fractions, which contain the soluble glucocorticoid receptors wsu.edu. This approach allows for a more direct assessment of the interaction between the ligand and the receptor without the complexities of cellular uptake and compartmentalization. Following incubation of the cytosolic preparation with the radiolabeled ligand and the competitor, the bound and free ligands are separated, often by filtration or charcoal adsorption, and the amount of bound radioactivity is quantified.

While the search results did not specify the exact assay used to determine the RBA of Org 6216 in the pivotal study by Hochhaus and Moellmann, it is highly probable that a competitive radioligand binding assay using cytosolic fractions of human synovial tissue was employed, as was standard practice at the time for such determinations.

Comparative Pharmacological Studies Involving Org 6216

Comparison with Triamcinolone (B434) Hexacetonide in Cartilage Protection

A direct comparative study in a mouse model of antigen-induced arthritis investigated the effects of intra-articular injections of Rimexolone and triamcinolone hexacetonide (THA) on cartilage metabolism and inflammation. nih.gov

The research yielded several key findings. A single 450 microgram dose of Rimexolone demonstrated a prolonged anti-inflammatory action, with suppression of inflammation lasting for at least 21 days. nih.gov In contrast, a 25 microgram dose of THA provided comparable suppression during the initial phase of arthritis, but its effect was of a shorter duration. nih.gov

Both compounds were found to counteract the severe suppression of proteoglycan (PG) synthesis typically seen in arthritic joints. This suggests that while steroids can suppress chondrocyte PG synthesis in normal joints, the net effect in arthritic conditions is beneficial for cartilage matrix production. nih.gov Furthermore, both Rimexolone and THA significantly inhibited the formation of osteophytes, a common feature of this experimental arthritis model. nih.gov A notable advantage identified for Rimexolone was its prolonged retention in the joint, which is believed to contribute to its sustained anti-inflammatory activity and a lack of systemic effects observed in the study. nih.gov

| Parameter | Org 6216 (Rimexolone) | Triamcinolone Hexacetonide (THA) |

|---|---|---|

| Anti-Inflammatory Duration | Sustained suppression for at least 21 days (at 450 µg dose) | Shorter duration of action (at 25 µg dose) |

| Effect on Proteoglycan Synthesis (Arthritic Joints) | Counteracted severe suppression | Counteracted severe suppression |

| Osteophyte Formation | Significantly prevented | Significantly prevented |

| Joint Retention | Prolonged | Not specified as prolonged |

Differentiation from Other Glucocorticoid Receptor Antagonists (e.g., RU486, ORG 34517)

A primary distinction of Org 6216 is its mechanism of action at the glucocorticoid receptor (GR). Rimexolone is a glucocorticoid receptor agonist, meaning it binds to and activates the receptor to elicit a biological response. drugbank.com This action is fundamentally different from that of GR antagonists like RU486 (Mifepristone) and ORG 34517, which bind to the receptor to block its activation by endogenous or exogenous glucocorticoids.

GR antagonists themselves can exhibit different pharmacological profiles. RU486, for example, is considered a partial agonist because it can induce the translocation of the GR from the cytoplasm into the nucleus. It is also a potent antagonist of the progesterone (B1679170) receptor (PR). In contrast, ORG 34517 is described as a true competitive antagonist. It effectively blocks corticosterone-induced GR translocation without inducing translocation itself, and it demonstrates greater selectivity for the GR over the PR compared to RU486.

The differentiation between Rimexolone and these antagonists is therefore based on their opposing actions at the molecular level: activation versus blockade of the glucocorticoid receptor.

| Compound | Mechanism of Action | Effect on GR Nuclear Translocation | Receptor Selectivity |

|---|---|---|---|

| Org 6216 (Rimexolone) | Agonist | Induces/Promotes | Activates Glucocorticoid Receptor |

| RU486 (Mifepristone) | Antagonist (Partial Agonist) | Induces translocation | Antagonizes both Glucocorticoid and Progesterone Receptors |

| ORG 34517 | Antagonist (Competitive) | Blocks agonist-induced translocation; Does not induce translocation itself | More selective for Glucocorticoid Receptor over Progesterone Receptor |

Comparative Analysis of Receptor Binding and Functional Outcomes with Related Steroids

Rimexolone is a highly lipophilic corticosteroid characterized by a high affinity for the glucocorticoid receptor. taylorandfrancis.com The binding affinity of steroids to the GR is a key determinant of their potency and is influenced by their molecular structure. nih.gov Modifications to the steroid molecule, such as the addition or elongation of ester chains, can significantly alter both binding affinity and lipophilicity, thereby affecting the compound's pharmacological activity. nih.gov

In terms of functional outcomes, Rimexolone's anti-inflammatory efficacy has been shown to be comparable to that of prednisolone (B192156) acetate (B1210297) 1% in ophthalmic applications, such as for the treatment of postoperative inflammation and anterior uveitis. taylorandfrancis.com The anti-inflammatory actions of corticosteroids like Rimexolone involve the suppression of multiple stages of the inflammatory response, including edema, cellular infiltration, capillary dilation, and fibroblastic proliferation. drugbank.comrxlist.com

For context, other GR agonists like dexamethasone (B1670325) are considered highly potent. Studies comparing dexamethasone to prednisolone have shown dexamethasone to be approximately 10-fold more potent in suppressing cytokine production in Th2 cells and more effective at inducing apoptosis in these cells. nih.gov This highlights the spectrum of potency that exists among different GR agonists.

| Study Focus | Org 6216 (Rimexolone) Finding | Comparator Finding | Comparator Compound |

|---|---|---|---|

| Ophthalmic Inflammation (Uveitis, Postoperative) | Efficacy in reducing inflammation is similar to comparator | Effective in reducing inflammation | Prednisolone Acetate 1% |

| Anterior Chamber Inflammation (Post-Cataract Surgery) | Demonstrated to be efficacious | N/A (Placebo-controlled study) | Placebo |

Advanced Research Methodologies and Translational Research Prospects for Org 6216

Application of Advanced In Vitro Cell Culture Systems for Org 6216 Research

The investigation of Org 6216 (Rimexolone) has been significantly advanced by the application of sophisticated in vitro cell culture systems. These models provide a controlled environment to dissect the molecular and cellular mechanisms of action of this synthetic corticosteroid. A primary application has been in the field of ophthalmology, where human corneal epithelial cells have been utilized to model ocular inflammation. In one key study, these cells were exposed to hypertonic media to simulate the inflammatory conditions of dry eye disease. This model demonstrated that Rimexolone was equipotent with dexamethasone (B1670325) in inhibiting the secretion of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, with an IC50 of less than 10nM. arvojournals.org

Such in vitro systems are invaluable for initial efficacy screening and for elucidating the anti-inflammatory pathways modulated by Org 6216. arvojournals.org The use of primary or immortalized cell lines derived from ocular tissues allows for the direct assessment of drug effects on the specific cell types involved in ocular inflammatory diseases. nih.gov These models facilitate the investigation of cellular responses, such as changes in gene expression, protein production, and cell signaling, following treatment with Org 6216. Furthermore, these systems can be adapted for higher-throughput screening of analogues and novel formulations.

The development of more complex, three-dimensional (3D) organotypic culture models, such as reconstructed human corneal epithelium, offers a more physiologically relevant environment for preclinical testing. mdpi.com These models better mimic the multicellular architecture and barrier functions of the native cornea, providing a more accurate prediction of in vivo efficacy. mdpi.com While specific studies on Org 6216 using these advanced 3D models are not yet widely published, their application represents a logical next step in refining our understanding of its ocular pharmacology.

Table 1: Application of In Vitro Cell Culture Systems in Org 6216 Research

| Cell Culture System | Application | Key Findings |

| Human Corneal Epithelial Cells | Modeling ocular inflammation (dry eye) | Rimexolone inhibits pro-inflammatory cytokine secretion (IL-1β, IL-6, IL-8, TNF-α) with high potency (IC50 < 10nM). arvojournals.org |

| Primary Ocular Cell Lines | Efficacy and mechanistic studies | Allows for direct assessment of drug effects on specific ocular cell types. nih.gov |

| 3D Organotypic Cultures | Advanced preclinical testing | Provides a more physiologically relevant model of the human cornea for improved predictive value. mdpi.com |

Integration of Omics Technologies in Understanding Org 6216 Mechanisms (e.g., Transcriptomics, Proteomics)

The comprehensive understanding of the mechanisms of action of glucocorticoids like Org 6216 is greatly enhanced by the integration of "omics" technologies. nih.gov These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by the drug in a biological system. nih.govresearchgate.net By analyzing the complete set of RNA transcripts (transcriptome) or proteins (proteome), researchers can identify novel targets and pathways affected by Org 6216. nih.gov

For instance, transcriptomic analysis of cells treated with Org 6216 can reveal widespread changes in gene expression. This can confirm the modulation of known glucocorticoid-responsive genes and also uncover previously unknown targets. This approach is crucial for understanding the dual actions of glucocorticoids: transactivation, which is often associated with metabolic side effects, and transrepression, which is linked to the desired anti-inflammatory effects. nih.gov By identifying the specific genes and pathways that are differentially regulated by Org 6216 compared to other corticosteroids, researchers can gain insights into its unique pharmacological profile. mdpi.com

Proteomics can further complement these findings by examining the changes in protein expression and post-translational modifications. omicscentre.com This can validate the findings from transcriptomic studies and provide a more direct measure of the functional changes occurring within the cell. For example, proteomic analysis could identify changes in the abundance of inflammatory mediators, structural proteins, or enzymes involved in cellular metabolism.

While specific multi-omics studies focused solely on Org 6216 are not extensively detailed in the current literature, the application of these technologies to the broader class of glucocorticoids provides a clear roadmap for future research. nih.gov Integrated multi-omics approaches have the potential to provide a holistic view of the drug's effects and can be instrumental in identifying biomarkers of efficacy and in the development of next-generation selective glucocorticoid receptor modulators (SGRMs). mdpi.com

Development of Biomarkers for Org 6216 Activity in Preclinical Studies

The development of reliable biomarkers is essential for the efficient preclinical evaluation of Org 6216 and its analogues. nih.gov Biomarkers are measurable indicators of a biological state or condition and can be used to assess target engagement, pharmacodynamic activity, and therapeutic efficacy. nih.gov In the context of Org 6216, biomarkers can be broadly categorized into those that reflect its anti-inflammatory activity and those that may predict potential side effects.

In preclinical models of ocular inflammation, pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α serve as key biomarkers of disease activity and therapeutic response. arvojournals.org The ability of Org 6216 to suppress the levels of these cytokines in both in vitro cell cultures and in vivo animal models provides a direct measure of its anti-inflammatory potency. arvojournals.org Furthermore, clinical signs of inflammation, such as anterior chamber cell and flare in uveitis models, are used as efficacy biomarkers. nih.gov

A significant area of interest in glucocorticoid research is the development of biomarkers that can differentiate between the desirable anti-inflammatory effects (transrepression) and the undesirable metabolic and other side effects (transactivation). nih.gov For example, the expression of genes like tyrosine aminotransferase (TAT) in hepatocytes can serve as a biomarker for glucocorticoid-induced metabolic effects, while the release of osteoprotegerin from osteoblasts can be a marker for effects on bone metabolism. frontiersin.org Preclinical studies with novel SGRMs have utilized such biomarkers to demonstrate a dissociation of anti-inflammatory efficacy from adverse effects. frontiersin.org Future preclinical studies on Org 6216 and its analogues could benefit from the systematic evaluation of a panel of such transactivation and transrepression biomarkers.

The identification of novel biomarkers can be accelerated through the use of omics technologies. mdpi.com For instance, transcriptomic or proteomic profiling of tissues from preclinical models treated with Org 6216 could reveal novel molecular signatures associated with its therapeutic activity. These signatures could then be developed into more specific and sensitive biomarkers for use in later stages of drug development.

Future Directions in Preclinical Development of Org 6216 and Analogues

The future preclinical development of Org 6216 and its analogues will likely focus on refining preclinical models and leveraging translational insights to develop novel glucocorticoid modulators with improved therapeutic profiles.

While existing preclinical models have been valuable in demonstrating the efficacy of Org 6216, there is always room for refinement to better predict clinical outcomes. nih.gov For ocular indications, the development and validation of chronic or recurrent models of inflammation could provide a more stringent test of long-term efficacy and safety. Furthermore, the use of animal models with specific genetic modifications that mimic human disease could offer deeper insights into the drug's mechanism of action in a more clinically relevant context.

The incorporation of advanced imaging techniques in preclinical studies can provide non-invasive, longitudinal assessment of inflammatory processes and tissue damage. This can lead to more robust and quantitative endpoints for evaluating therapeutic efficacy. Additionally, the use of humanized animal models, which are immunodeficient animals engrafted with human cells or tissues, could provide a more accurate platform for assessing the effects of Org 6216 on the human immune system.

The knowledge gained from the preclinical and clinical studies of Org 6216 can provide valuable translational insights for the development of novel glucocorticoid modulators. nih.gov A key goal in this area is the development of selective glucocorticoid receptor modulators (SGRMs) that retain the anti-inflammatory properties of classical corticosteroids while minimizing their side effects. nih.gov

Preclinical data on the differential effects of Org 6216 on transactivation and transrepression pathways can inform the design of new compounds with a more favorable therapeutic index. frontiersin.org By understanding the structure-activity relationships that govern this selectivity, medicinal chemists can synthesize novel analogues with improved properties. The development of high-throughput screening assays that can simultaneously measure both transactivation and transrepression activity is crucial for identifying promising SGRM candidates. nih.gov

Table 2: Future Directions in Preclinical Development

| Area | Focus | Potential Impact |

| Refinement of Preclinical Models | Chronic/recurrent inflammation models, genetically modified animals, advanced imaging, humanized models. | Improved prediction of clinical efficacy and safety. |

| Translational Insights for Novel Glucocorticoid Modulators | Development of SGRMs, understanding structure-activity relationships, high-throughput screening. | Creation of next-generation anti-inflammatory drugs with fewer side effects. |

Unexplored Therapeutic Areas and Research Hypotheses for Org 6216

While Org 6216 (Rimexolone) has been primarily investigated for its use in ophthalmic inflammatory conditions, its properties as a potent glucocorticoid suggest potential applications in other therapeutic areas. taylorandfrancis.com Further research could explore its utility in dermatological conditions characterized by inflammation, such as eczema or psoriasis, particularly in formulations designed for topical application to minimize systemic exposure.

Another potential area of investigation is in the treatment of inflammatory diseases of the joints, such as rheumatoid arthritis. taylorandfrancis.com The local administration of Org 6216, for instance through intra-articular injection, could provide targeted anti-inflammatory effects while reducing the risk of systemic side effects associated with oral corticosteroids. Research into sustained-release formulations could further enhance its therapeutic potential in this setting.

A research hypothesis to explore is whether Org 6216 exhibits a more favorable profile in terms of its effects on intraocular pressure compared to other potent corticosteroids in a broader range of patient populations and treatment durations. While some studies have suggested a lower propensity for causing clinically significant increases in intraocular pressure, further large-scale, long-term comparative studies would be needed to firmly establish this. nih.gov

Furthermore, investigating the potential of Org 6216 in inflammatory conditions of the respiratory tract, such as allergic rhinitis or asthma, delivered via nasal or inhaled routes, could be a fruitful area of research. The development of specific formulations for these delivery methods would be a critical first step.

Finally, exploring the molecular basis for the potential differences in side effect profiles between Org 6216 and other corticosteroids could lead to the identification of novel molecular targets for the development of safer anti-inflammatory drugs. This could involve detailed comparative studies of their effects on gene expression and cellular signaling pathways in relevant cell types.

Q & A

Q. How to design blinded studies to minimize observer bias in behavioral assessments of Rimexel-treated models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.